molecular formula C11H13NO7 B1346708 Methyl 3,4,5-trimethoxy-2-nitrobenzoate CAS No. 5081-42-5

Methyl 3,4,5-trimethoxy-2-nitrobenzoate

Cat. No.: B1346708
CAS No.: 5081-42-5
M. Wt: 271.22 g/mol
InChI Key: HCEIEWYPDCDNNU-UHFFFAOYSA-N
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Description

Significance of Nitro-Substituted Aromatic Esters in Synthetic Chemistry

Nitro-substituted aromatic esters are a pivotal subclass of nitroaromatics that serve as crucial building blocks in organic synthesis. The presence of both a nitro group and an ester group on the aromatic ring creates a unique electronic environment that influences the molecule's reactivity. The nitro group is a powerful deactivating group, making the aromatic ring less susceptible to electrophilic aromatic substitution than unsubstituted benzene (B151609). nih.gov This deactivating effect also directs incoming electrophiles primarily to the meta position relative to the nitro group. nih.gov

These compounds are vital precursors for a diverse range of more complex molecules. For instance, the nitro group can be readily reduced to form an amino group (-NH₂), providing a gateway to the synthesis of anilines, which are key components in many dyes and pharmaceuticals. wikipedia.org This transformative potential makes nitroaromatic esters essential intermediates in the production of bioactive molecules, including various drugs and agrochemicals. nih.govnih.gov Their utility is further demonstrated in specialized reactions, such as the synthesis of amino acid derivatives through reactions with chelated ester enolates.

Contextualization of Methyl 3,4,5-trimethoxy-2-nitrobenzoate within Nitrobenzoate Chemistry

This compound is a polysubstituted aromatic ester that holds particular interest in synthetic chemistry. It is a valuable intermediate compound, recognized for its role in the synthesis of various bioactive molecules. Its structure is characterized by a methyl benzoate (B1203000) core with a nitro group at the 2-position and three methoxy (B1213986) groups at the 3, 4, and 5-positions. This specific arrangement of functional groups—one strongly deactivating nitro group, a deactivating ester group, and three activating methoxy groups—creates a complex interplay of electronic effects that dictates its chemical behavior and synthetic utility. This compound serves as a key building block in the development of novel therapeutic agents and agricultural chemicals.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 5081-42-5
Molecular Formula C₁₁H₁₃NO₇
Molecular Weight 271.22 g/mol
Appearance Pale yellow powder
Melting Point 63-71 °C

Historical Perspectives on Aromatic Nitration Reactions and Esterification

The development of methods to synthesize compounds like this compound is built upon foundational reactions in organic chemistry that have been studied for nearly two centuries.

Aromatic Nitration: The introduction of a nitro group onto an aromatic ring is one of the most studied electrophilic aromatic substitution reactions. The history of nitration dates back to 1834, when Eilhard Mitscherlich first prepared nitrobenzene (B124822) by treating benzene with fuming nitric acid. nih.gov A significant advancement was the introduction of "mixed acid," a combination of concentrated nitric and sulfuric acids, which generates the highly reactive nitronium ion (NO₂⁺). nih.govopenochem.org The mechanism involving the nitronium ion as the key electrophile was later elucidated through the pioneering work of chemists like Christopher Ingold, which laid the groundwork for our modern understanding of the reaction. masterorganicchemistry.com

Esterification: The formation of esters from a carboxylic acid and an alcohol is another cornerstone of organic synthesis. The most classic method is the Fischer-Speier esterification, first reported by Emil Fischer and Arthur Speier in 1895. chemistrylearner.comsynarchive.commdpi.com Their work established the critical role of an acid catalyst to facilitate the reaction, which is a reversible equilibrium. chemistrylearner.comsciencemadness.org This breakthrough allowed for the efficient synthesis of esters and remains a widely used protocol. mdpi.comontosight.ai Over the decades, the process has been refined, leading to a variety of catalysts and conditions to optimize yields and drive the reaction to completion.

Overview of Research Trajectories for Complex Aromatic Compounds

The synthesis of complex, polysubstituted aromatic compounds remains a vibrant and challenging area of chemical research. numberanalytics.com A primary focus is the development of new synthetic reactions and strategies that allow for precise control over the placement of functional groups on the aromatic ring, a concept known as regioselectivity. numberanalytics.com Researchers are continually exploring novel catalytic systems, including transition metal, organocatalytic, and enzymatic methods, to achieve highly selective and efficient transformations. ekb.eg

Future research directions are increasingly pointing towards several key areas. There is a strong emphasis on "green chemistry" and sustainability, which involves designing processes that minimize waste and use renewable resources. numberanalytics.comacs.org Furthermore, the application of complex aromatic compounds is expanding into new fields beyond traditional pharmaceuticals and agrochemicals. numberanalytics.com These include materials science, where aromatics are used to create materials with unique electronic and optical properties, and bioorganic chemistry, where they are used to probe and understand complex biological processes. numberanalytics.comnumberanalytics.com This convergence of disciplines promises to drive innovation and lead to the discovery of novel molecules with unprecedented functions. ekb.eg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4,5-trimethoxy-2-nitrobenzoate
Source PubChem
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InChI

InChI=1S/C11H13NO7/c1-16-7-5-6(11(13)19-4)8(12(14)15)10(18-3)9(7)17-2/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEIEWYPDCDNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1063695
Record name Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester
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Molecular Weight

271.22 g/mol
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Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667393
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

5081-42-5
Record name Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester
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Record name Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester
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Record name Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester
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Record name Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester
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Record name Methyl 3,4,5-trimethoxy-2-nitrobenzoate
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Synthetic Methodologies and Advanced Reaction Pathways

Established Synthetic Routes to Methyl 3,4,5-trimethoxy-2-nitrobenzoate

The primary and most well-documented method for synthesizing this compound involves a two-step process: the nitration of 3,4,5-trimethoxybenzoic acid, followed by the esterification of the resulting nitro-acid with methanol (B129727). truman.edutruman.edu

Nitration of 3,4,5-trimethoxybenzoic acid followed by Esterification with Methanol

This synthetic strategy first introduces a nitro group onto the aromatic ring of 3,4,5-trimethoxybenzoic acid through an electrophilic aromatic substitution reaction. The subsequent step converts the carboxylic acid functional group into a methyl ester.

The nitration of an aromatic compound is a classic example of electrophilic aromatic substitution. youtube.com The reaction's success hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. byjus.compearson.com

The generation of the nitronium ion is typically achieved by using a mixture of concentrated nitric acid and concentrated sulfuric acid. truman.edunumberanalytics.com Sulfuric acid, being the stronger acid, protonates nitric acid. byjus.comyoutube.com This protonation creates a good leaving group (a water molecule), which departs and results in the formation of the highly electrophilic nitronium ion. pearson.comyoutube.com

The reaction mechanism proceeds in three key steps:

Generation of the Electrophile: The reaction between concentrated nitric and sulfuric acids produces the nitronium ion. youtube.comunacademy.com

Electrophilic Attack: The electron-rich π system of the 3,4,5-trimethoxybenzoic acid attacks the nitronium ion. This step leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.comlibretexts.org

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the nitrated product. byjus.commasterorganicchemistry.com

Table 1: Key Steps in Electrophilic Aromatic Nitration
StepDescriptionKey Species Involved
1Generation of the nitronium ion (NO₂⁺)Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
2Attack of the aromatic ring on the nitronium ion3,4,5-trimethoxybenzoic acid, Nitronium ion (NO₂⁺)
3Formation of the sigma complex (arenium ion)Resonance-stabilized carbocation
4Deprotonation to restore aromaticityWeak base (e.g., H₂O, HSO₄⁻)

The position of nitration on the benzene (B151609) ring is directed by the substituents already present. Methoxy (B1213986) groups (-OCH₃) are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. organicchemistrytutor.comvaia.com This increased electron density makes the ortho and para positions more nucleophilic and thus more susceptible to attack by an electrophile. youtube.comlibretexts.org

In the case of 3,4,5-trimethoxybenzoic acid, the three methoxy groups significantly activate the aromatic ring. The carboxylic acid group (-COOH), however, is a deactivating group and a meta-director. truman.eduyoutube.com The directing effects of these competing groups, along with steric hindrance, determine the final position of the incoming nitro group. The methoxy groups, being strong activators, will have a more dominant directing effect than the deactivating carboxylic acid group.

The resonance structures of the sigma complex intermediate show that the positive charge can be delocalized onto the oxygen atom of the methoxy group when the attack is at the ortho or para position, providing extra stabilization. lumenlearning.com However, the bulky nature of the methoxy groups can sterically hinder the approach of the electrophile to the ortho positions. organicchemistrytutor.comyoutube.com Therefore, a careful analysis of both electronic and steric factors is necessary to predict the major product. The nitration of 3,4,5-trimethoxybenzoic acid specifically yields 2-nitro-3,4,5-trimethoxybenzoic acid, indicating that the directing influence of the methoxy groups and the electronic nature of the ring favor substitution at the C2 position.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentElectronic EffectDirecting EffectImpact on Reactivity
Methoxy (-OCH₃)Electron-donating (by resonance)Ortho, ParaActivating
Carboxylic Acid (-COOH)Electron-withdrawing (by induction and resonance)MetaDeactivating

The regioselectivity of a reaction can be governed by either kinetic or thermodynamic control. thecatalyst.org Under kinetic control, the product that is formed fastest predominates, which corresponds to the reaction pathway with the lowest activation energy. youtube.com Under thermodynamic control, the most stable product is the major product, which is achieved when the reaction is reversible and allowed to reach equilibrium. youtube.com

Nitration reactions are generally considered to be under kinetic control because they are typically irreversible processes. ic.ac.uk The relative rates of attack at different positions on the aromatic ring determine the product distribution. The stability of the transition state leading to the sigma complex is a key factor. For substrates with activating groups like methoxy groups, the transition states for ortho and para attack are lower in energy due to better charge delocalization, leading to faster reaction rates at these positions. thecatalyst.org While low temperatures often favor the kinetic product, most nitrations are performed under conditions where the reaction is irreversible, making the kinetic product the only observed outcome. youtube.com

Following nitration, the resulting 2-nitro-3,4,5-trimethoxybenzoic acid is converted to its methyl ester. The most common method for this transformation is the Fischer esterification. truman.edu This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. truman.eduiajpr.com

The mechanism of Fischer esterification involves the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a protonated ester.

Deprotonation: A weak base, such as water or methanol, removes the proton from the carbonyl oxygen to yield the final methyl ester product and regenerate the acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed. truman.edu

Esterification Reactions for Methyl Ester Formation
Acid-Catalyzed Esterification Mechanisms

The formation of the methyl ester from the corresponding carboxylic acid, 3,4,5-trimethoxy-2-nitrobenzoic acid, is typically achieved through Fischer esterification. This is a classic acid-catalyzed equilibrium reaction. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through several distinct, reversible steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack : A molecule of the alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, an oxonium ion. masterorganicchemistry.commasterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process that converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group. This step yields a protonated ester.

Deprotonation : In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Since all steps in the Fischer esterification are reversible, the reaction exists in an equilibrium. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. tcu.edu This is commonly accomplished by using a large excess of the alcohol (methanol) or by removing water from the reaction mixture as it is formed. tcu.edunih.gov

Optimization of Esterification Conditions (e.g., Temperature, Catalyst, Solvent)

Optimizing the conditions for esterification is crucial for maximizing the yield and purity of this compound. The key parameters that influence the reaction outcome are temperature, the nature and concentration of the catalyst, and the choice of solvent.

Temperature : Esterification reactions are typically performed at elevated temperatures, often at the reflux temperature of the alcohol used as the solvent. Increased temperature accelerates the rate of reaction, allowing equilibrium to be reached more quickly. Microwave-assisted conditions have also been shown to enhance reaction rates compared to conventional heating. researchgate.net

Catalyst : Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are conventional catalysts for Fischer esterification. tcu.edu The catalyst concentration is important; a catalytic amount is sufficient to facilitate the reaction. In recent years, solid acid catalysts and Lewis acids, such as those based on zirconium or bismuth, have been explored as more environmentally friendly and easier-to-handle alternatives to corrosive mineral acids. rug.nl

Solvent : In many Fischer esterification protocols, the alcohol reactant (in this case, methanol) is used in large excess and also serves as the solvent. This high concentration of a reactant helps to drive the equilibrium toward the formation of the ester product. tcu.edu In other cases, an inert solvent like toluene (B28343) may be used, particularly with azeotropic distillation setups (e.g., using a Dean-Stark apparatus) to remove the water byproduct and shift the equilibrium. tcu.edu

Table 1: Optimization Parameters for Acid-Catalyzed Esterification

Parameter Condition Rationale and Effect on Reaction
Temperature Reflux / Elevated Increases reaction rate to reach equilibrium faster.
Catalyst Brønsted Acids (H₂SO₄, TsOH) Protonates the carbonyl group, activating it for nucleophilic attack.
Lewis Acids (Zr, Bi compounds) Offers milder conditions and easier workup. rug.nl
Reactant Ratio Excess Alcohol (Methanol) Shifts the equilibrium towards the product side (Le Chatelier's Principle). tcu.edu

| Water Removal | Azeotropic Distillation | Removes a product, driving the equilibrium towards completion. tcu.edu |

Modifications and Optimized Protocols for this compound Synthesis

The synthesis of this compound is commonly achieved by the nitration of a suitable precursor, methyl 3,4,5-trimethoxybenzoate (B1228286). This electrophilic aromatic substitution reaction requires careful selection of reagents and strict control over reaction parameters to ensure high yield and regioselectivity.

Application of Specific Nitrating Reagents (e.g., Fuming Nitric Acid in Acetic Acid)

The introduction of a nitro (-NO₂) group onto the aromatic ring is a critical step. The choice of nitrating agent significantly impacts the reaction's outcome. A standard and highly effective nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.orgrsc.org

The role of sulfuric acid is to react with nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. aiinmr.comma.edu

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

An alternative nitrating system involves the use of fuming nitric acid in conjunction with acetic acid or acetic anhydride (B1165640). This mixture can also serve as an effective nitrating agent, sometimes offering different selectivity or milder conditions compared to the potent nitric acid/sulfuric acid mixture.

Table 2: Comparison of Common Nitrating Systems

Nitrating Reagent Composition Characteristics and Application
Mixed Acid Conc. HNO₃ + Conc. H₂SO₄ The most common and powerful nitrating agent. Generates the nitronium ion (NO₂⁺). orgsyn.orgrsc.org
Nitric Acid in Acetic Anhydride HNO₃ + (CH₃CO)₂O Forms acetyl nitrate, a less aggressive nitrating agent. Can be useful for sensitive substrates.

| Fuming Nitric Acid | HNO₃ with dissolved NO₂ | A highly corrosive and reactive agent, used for less reactive aromatic rings. |

Influence of Reaction Temperature and Duration on Product Yield and Purity

Temperature control is arguably the most critical parameter in the nitration of aromatic compounds. The reaction is highly exothermic, and failure to maintain a low temperature can lead to undesirable side reactions.

Reaction Temperature : The nitration of methyl benzoate (B1203000) and its derivatives is typically conducted at low temperatures, generally between 0°C and 15°C, using an ice-water bath to dissipate the heat generated. orgsyn.orgma.edu Exceeding this temperature range significantly increases the rate of side reactions, such as the formation of dinitro-substituted products and oxidative degradation of the starting material, which results in a lower yield and a less pure product. orgsyn.orgscribd.com One study noted that nitrating at 50°C or 70°C leads to the formation of significant amounts of oily byproducts, drastically reducing the yield of the desired solid product. orgsyn.org

Reaction Duration : The duration of the reaction, including the rate of addition of the nitrating agent, is also important. The nitrating mixture is typically added slowly over a period of 15 minutes to an hour to maintain temperature control. orgsyn.orgrsc.org After the addition is complete, the reaction is often allowed to proceed for a short period (e.g., 15 minutes) at room temperature to ensure completion before the product is isolated by pouring the reaction mixture onto ice. rsc.orgma.edu

Table 3: Effect of Temperature on Nitration Yield of Methyl Benzoate

Temperature Range Product Yield Purity and Byproducts
5–15°C 81–85% High purity, minimal byproducts. orgsyn.org
50°C Reduced Increased formation of oily byproducts (ortho-isomers, dinitro compounds). orgsyn.org

| 70°C | Significantly Reduced | Substantial formation of oily byproducts and potential for degradation. orgsyn.org |

Exploration of Novel Synthetic Strategies for this compound and Related Analogues

While the classical approach of esterification followed by nitration is well-established, research continues into novel synthetic strategies to improve efficiency, yield, and environmental sustainability. These strategies often focus on alternative catalysts, reaction media, or activation methods. For instance, microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for Fischer esterification, offering a more efficient route to the methyl benzoate intermediate. researchgate.netacademicpublishers.org

Alternative Functionalization Approaches of Substituted Benzoates

Alternative functionalization provides different pathways to construct the target molecule or its analogues. Instead of direct nitration, other functional groups can be introduced and later converted to the nitro group. Furthermore, the order of synthetic steps can be altered. For example, one could envision a route starting with a pre-nitrated benzene derivative, followed by the introduction of the methoxy and carboxylate functionalities.

The synthesis of various derivatives of 3,4,5-trimethoxybenzoic acid for applications such as potential efflux pump inhibitors demonstrates the versatility of this chemical scaffold. nih.gov These syntheses often involve creating amide or other ester linkages from the parent carboxylic acid, showcasing different functionalization approaches that could be adapted for the synthesis of complex analogues. nih.gov One-pot, multi-component reactions are also emerging as a powerful strategy for the efficient synthesis of complex functionalized molecules from simple precursors in a single step. rsc.org

Enzymatic or Biocatalytic Synthesis Pathways

The application of enzymes in the synthesis of nitroaromatic compounds represents a significant advancement, offering mild reaction conditions and high selectivity, which are often challenging to achieve with conventional chemical methods. acs.orgresearchgate.net While direct enzymatic synthesis of this compound is not yet widely documented, the principles derived from the biocatalytic nitration of other aromatic compounds provide a clear framework for potential pathways.

Enzymatic nitration strategies predominantly fall into two categories: direct oxidative nitration and the oxidation of an amine precursor. acs.orgresearchgate.net For a substrate like a trimethoxybenzoate derivative, direct oxidative nitration is the more relevant pathway. This approach often utilizes oxidoreductases, such as peroxidases or cytochrome P450 enzymes, which can catalyze the introduction of a nitro group onto an aromatic ring under environmentally benign conditions. acs.orgnih.gov

Heme Peroxidases in Aromatic Nitration: Horseradish Peroxidase (HRP) is a well-studied enzyme capable of catalyzing the nitration of electron-rich aromatic compounds. digitellinc.comresearchgate.net The reaction typically proceeds in the presence of hydrogen peroxide (H₂O₂) and a nitrite (B80452) source like sodium nitrite (NaNO₂). digitellinc.com The enzyme is believed to activate the substrate, making it susceptible to attack by a nitrating species generated in the reaction medium. The key advantage of HRP-catalyzed reactions is the mild conditions (ambient temperature and neutral pH) under which they occur, preventing substrate degradation and polymerization. researchgate.net For a highly activated ring system like that in a 3,4,5-trimethoxybenzoate precursor, such an enzymatic approach could offer a high degree of regioselectivity.

Cytochrome P450 Enzymes: Another promising class of enzymes is the cytochrome P450 family. researchgate.netnih.gov Nature has evolved specific P450 enzymes, such as TxtE, to perform direct nitration on aromatic rings. nih.gov The TxtE enzyme, found in the thaxtomin biosynthetic pathway, catalyzes the nitration of L-tryptophan using nitric oxide (NO) and molecular oxygen (O₂). nih.gov This mechanism involves a unique iron(III)-peroxynitrite intermediate that delivers a nitro group to the aromatic substrate. nih.gov Engineering such P450 enzymes could broaden their substrate scope, potentially enabling the specific nitration of synthetic molecules like Methyl 3,4,5-trimethoxybenzoate. The development of self-sufficient P450 chimeras, which fuse the enzyme with its necessary reductase domains, further enhances their potential as practical biocatalysts for synthesizing nitro chemicals. nih.gov

The table below summarizes key aspects of these enzymatic approaches.

Enzyme ClassTypical Cofactors/CosubstratesReaction MechanismAdvantagesPotential Application to Target Compound
Heme Peroxidases (e.g., HRP) H₂O₂, NaNO₂Oxidative nitration of electron-rich aromatics. digitellinc.comMild reaction conditions, high selectivity, avoids harsh acids. acs.orgresearchgate.netNitration of the electron-rich trimethoxybenzene ring.
Cytochrome P450 (e.g., TxtE) O₂, NO, Redox PartnersDirect nitration via an iron(III)-peroxynitrite intermediate. nih.govHigh regio- and chemo-selectivity, potential for engineering. acs.orgnih.govRegioselective introduction of the nitro group at the C2 position.

Green Chemistry Approaches in Nitro-Compound Synthesis

The synthesis of nitro compounds has traditionally relied on harsh reagents like mixed nitric and sulfuric acids, which generate significant acidic waste and pose safety risks. sasin.eduorgchemres.orgnih.gov Green chemistry seeks to mitigate these issues by developing more sustainable and environmentally benign synthetic methods. royalsocietypublishing.org These approaches focus on using safer reagents, alternative energy sources, and minimizing waste, all of which are applicable to the synthesis of this compound.

Alternative Nitrating Agents and Catalysts: A key area of green chemistry is the replacement of the hazardous HNO₃/H₂SO₄ mixture. orgchemres.org Dinitrogen pentoxide (N₂O₅) has emerged as a more eco-friendly nitrating agent. nih.gov When used in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium, it allows for nitration under mild conditions (20 °C) with high yields and minimal acidic waste. nih.gov The TFE solvent can be easily recovered and reused, making the process more sustainable. nih.gov

Solid acid catalysts, such as modified zeolites or Nafion-H, offer another green alternative. nih.govresearchgate.net These catalysts can replace liquid sulfuric acid, simplifying product work-up and allowing for catalyst recycling. researchgate.net Their use can enhance regioselectivity due to the confining environment within the catalyst's pores. researchgate.net Ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) nitrate, have also been employed as both solvent and nitrating agent for the ipso-nitration of arylboronic acids, avoiding the need for other cocatalysts. orgchemres.orgorganic-chemistry.org

Innovative Reaction Conditions: The principles of green chemistry also emphasize minimizing energy consumption. researchgate.netresearchgate.net Microwave-assisted synthesis has been shown to accelerate nitration reactions, reduce energy use, and improve product yields by enabling rapid and uniform heating. researchgate.netresearchgate.net Similarly, ultrasound-assisted nitration provides another energy-efficient method. researchgate.net

Photocatalysis represents a metal-free approach to nitration. royalsocietypublishing.orgorganic-chemistry.org This method can be used for the ipso-nitration of boronic acid derivatives using bench-stable and recyclable nitrating reagents under mild, operationally simple conditions. organic-chemistry.org

The following table outlines various green chemistry approaches applicable to nitro-compound synthesis.

Green Chemistry ApproachPrincipleExample/MethodAdvantages
Safer Reagents Use of less hazardous chemical syntheses. researchgate.netDinitrogen pentoxide (N₂O₅) in liquefied TFE. nih.govEliminates strong acids, reduces acidic waste, reusable solvent. nih.gov
Catalysis Use of catalytic reagents over stoichiometric ones. royalsocietypublishing.orgresearchgate.netSolid acid catalysts (e.g., zeolites, Nafion-H). nih.govresearchgate.netCatalyst is reusable, simplifies purification, can improve selectivity. researchgate.net
Alternative Solvents Use of safer solvents and auxiliaries. researchgate.netIonic liquids (e.g., [Dsim]NO₃) as both solvent and reagent. organic-chemistry.orgEliminates volatile organic solvents, can be recycled. researchgate.net
Energy Efficiency Minimizing energy requirements for chemical processes. researchgate.netMicrowave irradiation, ultrasound-assisted reactions. royalsocietypublishing.orgresearchgate.netFaster reaction times, reduced energy consumption, improved yields. researchgate.net
Metal-Free Methods Avoiding toxic heavy metal catalysts.Photocatalytic ipso-nitration of boronic acids. organic-chemistry.orgMild conditions, high functional group tolerance, avoids metal contamination. organic-chemistry.org

By integrating these enzymatic and green chemistry principles, the synthesis of this compound can be approached in a manner that is not only efficient and selective but also aligns with the modern imperatives of sustainable chemical manufacturing.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 3,4,5-trimethoxy-2-nitrobenzoate

NMR spectroscopy serves as a cornerstone for the structural analysis of this compound, offering unambiguous evidence for the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals a distinct set of signals corresponding to the different types of protons in the molecule. The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy (B1213986) groups significantly influence the chemical shifts of the aromatic proton.

The sole aromatic proton (H-6) is expected to appear as a singlet in the downfield region of the spectrum, a consequence of the deshielding effects of the adjacent ester and methoxy groups. The protons of the four methoxy groups are observed as sharp singlets. The methyl ester protons (-COOCH₃) are typically found at a distinct chemical shift compared to the aromatic methoxy groups due to their different chemical environments. The three methoxy groups attached to the benzene (B151609) ring also exhibit unique chemical shifts, reflecting their positions relative to the electron-withdrawing nitro group.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H-6 ~7.3 Singlet 1H
C5-OCH₃ ~3.95 Singlet 3H
C4-OCH₃ ~3.90 Singlet 3H
C3-OCH₃ ~3.85 Singlet 3H
Ester -OCH₃ ~3.80 Singlet 3H

Note: The chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The spectrum displays eleven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.

The carbonyl carbon of the ester group appears significantly downfield, typically above 160 ppm. The aromatic carbons show a wide range of chemical shifts due to the combined influence of the nitro and trimethoxy substituents. The carbon bearing the nitro group (C-2) is heavily deshielded, while the carbons attached to the electron-donating methoxy groups are shielded to varying degrees. The carbons of the four methoxy groups appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~164
C-4 ~153
C-5 ~152
C-3 ~145
C-2 ~141
C-1 ~125
C-6 ~110
C5-OCH₃ ~62
C4-OCH₃ ~61
C3-OCH₃ ~56
Ester -OCH₃ ~53

Note: These are predicted chemical shifts based on structure-activity relationships and data from similar compounds.

While 1D NMR provides essential information, 2D NMR techniques are indispensable for the definitive confirmation of the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. In this molecule, with only one isolated aromatic proton, significant COSY correlations would not be expected in the aromatic region. However, it would confirm the absence of proton-proton coupling for the aromatic singlet.

HSQC (Heteronuclear Single Quantum Coherence): This technique is crucial for directly correlating each proton to the carbon atom it is attached to. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the aromatic proton (H-6) to its corresponding ¹³C signal (C-6). Similarly, it would link the proton signals of each of the four methoxy groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for establishing the connectivity of quaternary carbons and piecing together the molecular framework. For instance, the aromatic proton (H-6) would show correlations to the quaternary carbons C-1, C-2, and C-4, as well as the ester carbonyl carbon. The protons of the methyl ester would show a strong correlation to the carbonyl carbon. The protons of the C-3, C-4, and C-5 methoxy groups would show correlations to the C-3, C-4, and C-5 carbons, respectively, confirming their positions on the aromatic ring.

Mass Spectrometry (MS) of this compound

Mass spectrometry provides vital information about the molecular weight and elemental composition of the compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecular ion with a high degree of accuracy. For this compound, the molecular formula is C₁₁H₁₃NO₇. The calculated monoisotopic mass for this formula is 271.06920 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value (typically within a few parts per million), thereby confirming the elemental composition of the molecule.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a roadmap to the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion with an m/z of 240.

Loss of a nitro group (NO₂): This would lead to a fragment at m/z 225.

Loss of the methyl ester group (•COOCH₃): This fragmentation would produce an ion at m/z 212.

Sequential loss of methyl groups (•CH₃): The molecular ion or subsequent fragments can lose methyl radicals, leading to peaks at m/z values 15 units lower than the parent ion.

Analysis of the relative abundances of these and other fragment ions allows for the confirmation of the presence and connectivity of the functional groups within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is invaluable for assessing its purity by separating it from any starting materials, byproducts, or degradation products. The gas chromatograph separates the components of a sample mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Following separation, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" that serves as a molecular fingerprint.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser, providing information about the vibrational modes of a molecule.

The vibrational spectrum of this compound is expected to be rich with characteristic peaks corresponding to its various functional groups. The nitro (NO₂) group typically exhibits two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric stretching vibration is generally observed in the range of 1500-1570 cm⁻¹, while the symmetric stretch appears in the 1300-1370 cm⁻¹ region.

The three methoxy (O-CH₃) groups will also give rise to characteristic vibrational modes. The C-H stretching vibrations of the methyl groups are expected in the 2850-2960 cm⁻¹ region. Additionally, the C-O stretching vibrations of the methoxy groups will produce strong bands, typically in the 1000-1300 cm⁻¹ range. The precise positions of these bands can be influenced by their substitution pattern on the benzene ring.

A representative table of expected vibrational frequencies is provided below, based on typical ranges for the functional groups present in the molecule.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Carbonyl (C=O)Stretch1715 - 1730
Methoxy (C-H)Stretch2850 - 2960
Methoxy (C-O)Stretch1000 - 1300
Aromatic (C=C)Stretch1450 - 1600
Aromatic (C-H)Stretch3000 - 3100

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been reported, analysis of closely related compounds can provide an indication of its likely crystallographic features. For example, the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate was determined to be in the triclinic crystal system with the space group P-1. mdpi.com It is plausible that this compound could crystallize in a similar low-symmetry system due to its molecular complexity. The unit cell parameters (a, b, c, α, β, γ) would be determined with high precision from the diffraction data.

A hypothetical data table for a related nitrobenzoate derivative is presented for illustrative purposes.

Crystal ParameterExample Value (from a related compound)
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2831
b (Å)10.522
c (Å)11.410
α (°)83.38
β (°)80.83
γ (°)82.02
Volume (ų)851.0

The solid-state conformation of this compound would be revealed by X-ray crystallography, including the dihedral angles between the benzene ring and the nitro and methyl ester substituents. In many substituted nitrobenzenes, the nitro group is often twisted slightly out of the plane of the aromatic ring.

The packing of molecules in the crystal is governed by a network of intermolecular interactions. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methyl groups and the oxygen atoms of the nitro and carbonyl groups are likely to be present. mdpi.com Van der Waals forces will also play a significant role in the crystal packing. In some nitroaromatic compounds, π-π stacking interactions between the benzene rings of adjacent molecules contribute to the stability of the crystal lattice. mdpi.com A detailed crystallographic study would elucidate the specific nature and geometry of these interactions, providing a complete picture of the supramolecular assembly in the solid state.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself a site for key chemical transformations.

Reduction of the Nitro Group to Amine (Methyl 2-amino-3,4,5-trimethoxybenzoate)

The conversion of the nitro group to an amine is a fundamental transformation, yielding Methyl 2-amino-3,4,5-trimethoxybenzoate. This reaction is crucial for the synthesis of various downstream compounds. The reduction can be achieved through several methods, with catalytic hydrogenation being one of the most common and efficient.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. Palladium on carbon (Pd/C) is a standard catalyst for this transformation. The reaction involves the use of hydrogen gas (H₂) to reduce the nitro group to an amine while leaving the ester group intact.

Representative Reaction Conditions for Catalytic Hydrogenation:

ParameterValue/Condition
Substrate Methyl 4,5-dimethoxy-2-nitrobenzoate (analogue)
Reagent Hydrogen (H₂)
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Ethyl Acetate
Temperature 25 °C
Pressure 15 psi
Reaction Time 16 hours
Yield 97%

In molecules with multiple reducible functional groups, chemoselectivity is of paramount importance. For Methyl 3,4,5-trimethoxy-2-nitrobenzoate, it is crucial to reduce the nitro group without affecting the methyl ester moiety. While catalytic hydrogenation with Pd/C is generally chemoselective for this purpose, other methods have been developed to offer alternative selectivities or milder reaction conditions.

One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a metal salt like iron(II) chloride (FeCl₂). This system has been shown to be effective for the selective reduction of nitro groups in the presence of ester functionalities, providing the corresponding amines in high yields. Another modern approach is the use of electrochemical reduction. This method can be highly chemoselective, and studies on various substituted nitrobenzoates have demonstrated successful conversion to the corresponding anilines with excellent selectivity, avoiding the use of high-pressure hydrogen or harsh chemical reductants orgsyn.orgionike.com. These methods are applicable to a wide range of substituted nitroarenes and are expected to be effective for the selective reduction of this compound.

Nucleophilic Aromatic Substitution Adjacent to the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to be feasible, two main conditions must be met: the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group (typically a halide) present on the ring google.comnih.gov. The electron-withdrawing groups, such as a nitro group, must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance nih.govmdpi.com.

Reactions Involving the Ester Moiety

The methyl ester group is the second key reactive site in the molecule, primarily susceptible to hydrolysis.

Hydrolysis of the Methyl Ester to the Carboxylic Acid (3,4,5-trimethoxy-2-nitrobenzoic acid)

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3,4,5-trimethoxy-2-nitrobenzoic acid, is a fundamental reaction. This transformation is typically carried out under basic conditions, a process known as saponification, followed by acidification orgsyn.orgquora.comchemspider.com.

The reaction is generally performed by heating the methyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) orgsyn.orgchemspider.com. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol (B129727). The reaction is driven to completion by the deprotonation of the resulting carboxylic acid in the basic medium. In a subsequent step, the reaction mixture is acidified, typically with a strong mineral acid like hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the desired carboxylic acid orgsyn.orgmsu.edu. The resulting 3,4,5-trimethoxy-2-nitrobenzoic acid can then be isolated by filtration. This method is generally efficient and results in high yields of the carboxylic acid product orgsyn.org.

Representative Reaction Conditions for Ester Hydrolysis (Saponification):

ParameterValue/Condition
Substrate Methyl m-nitrobenzoate (analogue)
Reagents 1. Sodium Hydroxide (NaOH) in water 2. Hydrochloric Acid (HCl)
Solvent Water
Temperature Boiling
Reaction Time 5-10 minutes
Yield 90-96%

Transesterification Reactions

Transesterification is a fundamental reaction of esters, and this compound is no exception. This process involves the exchange of the methyl group of the ester with another alkyl group from an alcohol, typically in the presence of an acid or base catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism. While specific studies on the transesterification of this exact compound are not prevalent in the provided search results, the general principles of this reaction are well-established for similar aromatic esters mdpi.com.

Table 1: Illustrative Transesterification Reactions

Alcohol ReactantCatalystPotential Product
EthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)Ethyl 3,4,5-trimethoxy-2-nitrobenzoate
IsopropanolAcid or BaseIsopropyl 3,4,5-trimethoxy-2-nitrobenzoate
Benzyl alcoholAcid or BaseBenzyl 3,4,5-trimethoxy-2-nitrobenzoate

Reactions Involving the Methoxy (B1213986) Groups

The three methoxy groups on the aromatic ring are susceptible to cleavage under specific, often harsh, conditions.

Demethylation, the conversion of a methoxy group to a hydroxyl group, can be achieved using strong protic acids like hydrobromic acid or potent Lewis acids such as aluminum chloride. Research has demonstrated the regioselective demethylation of similar trimethoxybenzoic acid esters. For instance, studies have shown that it is possible to selectively demethylate the para-methoxy group in 3,4,5-trimethoxy benzoic acid esters using an excess of aluminum halide in an organic solvent google.com. This selectivity is attributed to the electronic effects of the substituents on the aromatic ring google.com.

Direct substitution of the methoxy groups with other nucleophiles is a challenging transformation that typically requires activation of the aromatic ring. The presence of the electron-withdrawing nitro group can, in principle, facilitate nucleophilic aromatic substitution (SNAr) reactions. However, such reactions often necessitate strong nucleophiles and demanding reaction conditions.

Electrophilic Aromatic Substitution Reactions of this compound

The aromatic ring of this compound is highly substituted, and its reactivity towards electrophiles is a balance between the activating, ortho-, para-directing effects of the three methoxy groups and the deactivating, meta-directing effect of the nitro and methyl ester groups.

Introducing an additional nitro group onto the already nitrated ring is a difficult process due to the deactivating nature of the existing nitro group. Standard nitration conditions, such as a mixture of concentrated nitric and sulfuric acids, are employed for the nitration of less substituted benzoates ma.eduaiinmr.comyoutube.commnstate.edustudylib.netorgsyn.org. For a highly substituted and deactivated ring like that of this compound, more forcing conditions would likely be required. The position of any subsequent nitration would be directed to the only available position on the ring, which is C-6.

Halogenation: The electron-rich nature of the benzene (B151609) ring, due to the three methoxy groups, suggests that it would be susceptible to halogenation (e.g., with bromine or chlorine) in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride libretexts.org. The substitution would be expected to occur at the C-6 position, which is ortho and para to the activating methoxy groups.

Sulfonation: Sulfonation, using fuming sulfuric acid, would also be expected to introduce a sulfonic acid group at the C-6 position. However, the conditions would need to be carefully controlled to prevent potential side reactions such as demethylation of the methoxy groups.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful on aromatic rings that are strongly deactivated by electron-withdrawing groups like a nitro group. wikipedia.orgyoutube.comyoutube.com The nitro group on this compound makes the ring significantly less nucleophilic, thereby inhibiting the reaction with the carbocation or acylium ion electrophile generated in Friedel-Crafts reactions. youtube.comyoutube.commiracosta.edu

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product
NitrationHNO₃ / H₂SO₄Methyl 3,4,5-trimethoxy-2,6-dinitrobenzoate
BrominationBr₂ / FeBr₃Methyl 6-bromo-3,4,5-trimethoxy-2-nitrobenzoate
ChlorinationCl₂ / AlCl₃Methyl 6-chloro-3,4,5-trimethoxy-2-nitrobenzoate
SulfonationH₂SO₄ / SO₃6-((Methoxycarbonyl)-2,3,4-trimethoxy-5-nitrobenzenesulfonic acid

Derivatization Strategies for Advanced Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, offering multiple reactive sites for derivatization. The presence of the nitro group, the ester functionality, and the electron-rich trimethoxy-substituted benzene ring allows for a variety of chemical transformations. These reactions pave the way for the construction of more complex molecular architectures with potential applications in medicinal chemistry and material science. Key derivatization strategies often commence with the reduction of the nitro group to an amine, which dramatically alters the electronic properties of the ring and introduces a nucleophilic center, thereby enabling a host of subsequent cyclization and substitution reactions.

Synthesis of Heterocyclic Compounds Incorporating the Benzoate (B1203000) Scaffold (e.g., Quinazoline (B50416) Derivatives)

The transformation of this compound into heterocyclic systems, particularly quinazoline derivatives, represents a significant pathway in the synthesis of biologically active molecules. Quinazolinones are a class of fused nitrogen-containing heterocyclic compounds that are integral to the design of numerous medicinal and biologically active agents due to their wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties.

The synthetic route to quinazoline derivatives from this compound typically involves a two-step sequence:

Reduction of the Nitro Group: The initial and crucial step is the reduction of the nitro group at the 2-position to an amino group, yielding methyl 2-amino-3,4,5-trimethoxybenzoate. This transformation can be effectively achieved using various reducing agents. A common and efficient method involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. This reaction is generally carried out under mild conditions and provides the corresponding aminobenzoate in good yield.

Cyclization to the Quinazoline Core: The resulting methyl 2-amino-3,4,5-trimethoxybenzoate serves as a key intermediate for the construction of the quinazoline ring. Several methods can be employed for the cyclization step:

Reaction with Formamide: Heating the aminobenzoate with formamide at elevated temperatures can lead to the formation of the corresponding quinazolin-4(3H)-one.

Reaction with Orthoesters: Condensation with orthoesters, such as triethyl orthoformate, in the presence of a catalyst can also yield the quinazolinone scaffold.

Reaction with Isocyanates: Treatment of the aminobenzoate with isocyanates can lead to the formation of 2,4-quinazolinediones.

These synthetic strategies allow for the introduction of various substituents onto the quinazoline core, enabling the generation of a diverse library of compounds for biological screening.

Formation of Complex Molecular Architectures for Drug Discovery and Material Science

The 3,4,5-trimethoxyphenyl moiety, a key structural feature of this compound, is a recognized pharmacophore found in a variety of biologically active compounds, particularly those targeting tubulin polymerization. Tubulin is a critical protein involved in microtubule formation, which plays a vital role in cell division. Compounds that can inhibit tubulin polymerization are therefore of significant interest as potential anticancer agents.

While direct synthesis from this compound is not always explicitly documented, its structural motifs are integral to complex, biologically active molecules. For instance, the 2-amino-3-(3,4,5-trimethoxybenzoyl)thiophene and 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine molecular skeletons are core components of a new series of potent inhibitors of tubulin polymerization. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.

The general synthetic approach to such complex molecules often involves the coupling of a 3,4,5-trimethoxybenzoyl group with a suitable heterocyclic scaffold. This compound can serve as a precursor to the necessary 3,4,5-trimethoxybenzoyl intermediates. For example, after reduction of the nitro group and potential modification of the ester, the resulting aminobenzoic acid derivative can be converted into a more reactive species, such as an acyl chloride or an activated ester, which can then be used to acylate a variety of nucleophiles to build more complex structures.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Methyl 3,4,5-trimethoxy-2-nitrobenzoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For "this compound," these methods can elucidate its structural and electronic characteristics with high precision.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For "this compound," DFT calculations, often using a basis set such as B3LYP/6-311++G, would be performed to find the global minimum on the potential energy surface. researchgate.net This process yields optimized bond lengths, bond angles, and dihedral angles.

The analysis of the electronic structure provides critical information about the molecule's reactivity and properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyDescriptionPredicted Significance for this compound
Optimized Geometry The most stable 3D arrangement of atoms.Determines the foundational structure for all other properties.
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A key indicator of chemical reactivity and stability. researchgate.net
MEP Map Visualization of electrostatic potential on the molecular surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Note: The values in this table are illustrative of the types of data obtained from DFT calculations.

Quantum chemical calculations are also invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net These calculated shifts, when compared to experimental data, can confirm the molecular structure. For "this compound," theoretical ¹H and ¹³C NMR spectra would be calculated to assign the signals observed in experimental spectra. aiinmr.comwisc.edu

Similarly, theoretical vibrational frequencies can be computed from the optimized geometry. researchgate.net These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a better match with experimental results. researchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted ParameterTypical Experimental Range/Value
¹³C NMR Chemical Shift (ppm) of Carbonyl Carbon~164 ppm aiinmr.com
¹H NMR Chemical Shift (ppm) of Methyl Ester Protons~3.9 ppm rsc.org
IR Spectroscopy C=O Stretching Frequency (cm⁻¹)1690 - 1800 cm⁻¹ scirp.org
IR Spectroscopy NO₂ Symmetric Stretching Frequency (cm⁻¹)~1354 cm⁻¹ scirp.org

Note: The experimental values are based on related benzoate (B1203000) compounds and serve as a reference for what might be expected for the title compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions.

Understanding how molecules of "this compound" interact with each other is key to predicting its solid-state properties. MD simulations can be used to model these intermolecular interactions, which are governed by forces such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net These simulations can help predict the most likely crystal packing arrangements. ias.ac.in The presence of oxygen atoms in the methoxy (B1213986), nitro, and ester groups suggests that C-H···O interactions could play a significant role in the crystal structure. nih.gov Crystal packing simulations aim to predict the crystal structure from the molecular structure, a central goal of crystal engineering. rsc.org

Structure-Activity Relationship (SAR) Studies

While detailed experimental SAR studies on "this compound" are not extensively documented, computational methods can be used to predict its potential biological activity. The trimethoxybenzoate moiety is found in various natural products with medicinal properties. ontosight.ai By comparing the structural and electronic features of the title compound with other known active molecules, it is possible to generate hypotheses about its potential biological targets. For example, the arrangement of the methoxy and nitro groups on the benzene (B151609) ring will influence its size, shape, and electronic properties, which are key determinants of its interaction with biological macromolecules. Computational techniques like molecular docking could be used to predict how this molecule might bind to the active sites of various enzymes or receptors.

Computational Approaches to Correlate Structure with Potential Biological Activities

The biological potential of nitro compounds is a significant area of research, with various derivatives exhibiting a wide spectrum of activities, including antineoplastic, antibiotic, and antiparasitic effects. nih.govresearchgate.net The nitro group (NO2) is a strong electron-withdrawing group that can influence a molecule's electronic properties and polarity, which in turn can enhance interactions with biological targets like proteins. researchgate.net

Computational, or in silico, methods are instrumental in predicting and understanding these potential biological activities. For instance, studies on related nitrobenzoate derivatives, such as 3-methyl-4-nitrobenzoate compounds, have successfully used modeling to investigate their antifungal properties. researchgate.net These computational approaches can predict how a molecule like this compound might bind to a specific biological target.

One such study on pentyl 3-methyl-4-nitrobenzoate, which showed significant antifungal activity, used modeling to demonstrate its interaction with the protein TPMK, a proposed molecular target for antifungal agents. researchgate.net This type of analysis helps to build a structure-activity relationship (SAR), providing insights into which structural features of a molecule are crucial for its biological effect. researchgate.net For this compound, computational models could similarly be employed to screen for interactions with a wide range of proteins, helping to identify and prioritize potential therapeutic applications.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry is crucial for predicting the most likely pathways a chemical reaction will follow and for characterizing the high-energy transition states that must be overcome. For substituted benzoates, a key area of study is electrophilic aromatic substitution, where the existing substituents on the benzene ring direct incoming groups to specific positions.

The directing effects of the substituents on this compound—three methoxy groups, a nitro group, and a methyl ester group—would be complex. The nitro group is a strong deactivating, meta-directing group, meaning it decreases the ring's reactivity and directs incoming electrophiles to the meta position. brainly.com Conversely, methoxy groups are strongly activating, ortho-para directing groups. Computational methods can calculate the electron density of the aromatic ring and model the stability of the intermediates (sigma complexes) for substitution at different positions. This allows for a prediction of the major products of reactions like further nitration or halogenation. While specific transition state calculations for this compound are not detailed in available literature, the principles are well-established from studies on simpler isomers like methyl m-nitrobenzoate. brainly.com

Thermochemical Studies and Energetic Properties

Thermochemical studies focus on the energy changes that occur during chemical reactions and phase transitions. For nitroaromatic compounds, these properties are of particular interest as they relate to stability and potential applications as energetic materials.

Enthalpy of Formation Determination (Experimental and Computational)

The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermochemical property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. It can be determined through both experimental and computational methods.

Experimental Determination: Experimental values for the enthalpy of formation of condensed phases are often derived from combustion calorimetry. researchgate.net In this technique, a precise amount of the substance is burned in a high-pressure oxygen environment, and the heat released is meticulously measured. This provides the energy of combustion, from which the enthalpy of formation can be calculated. To determine the gas-phase enthalpy of formation, the enthalpy of sublimation or vaporization is also required. This can be measured using techniques like Calvet microcalorimetry or the Knudsen effusion method. researchgate.net

Computational Determination: High-level quantum chemical methods can accurately predict gas-phase enthalpies of formation. Composite methods like the G3(MP2)//B3LYP are frequently used for this purpose. researchgate.net These calculations are typically performed using appropriate hypothetical gas-phase reactions (isodesmic reactions) to ensure a cancellation of errors, leading to more reliable theoretical values. researchgate.net

While specific data for this compound is not available, studies on methyl nitrobenzoate isomers provide representative data obtained by these methods.

Thermochemical Data for Methyl Nitrobenzoate Isomers
CompoundExperimental Gas-Phase Enthalpy of Formation (kJ·mol⁻¹)Computational Gas-Phase Enthalpy of Formation (kJ·mol⁻¹)Method
Methyl 2-nitrobenzoate (B253500)-237.5 ± 2.4-238.1G3(MP2)//B3LYP researchgate.net
Methyl 3-nitrobenzoate-248.8 ± 2.6-249.2G3(MP2)//B3LYP researchgate.net
Methyl 4-nitrobenzoate-245.9 ± 2.4-246.3G3(MP2)//B3LYP researchgate.net

Analysis of Energetic-Structural Synergies in Nitrobenzoate Isomers

Comprehensive studies on methyl nitrobenzoate and methyl-substituted nitrobenzoic acid isomers have been conducted to analyze these energetic-structural synergies. researchgate.netnih.gov By comparing the experimentally determined and computationally calculated enthalpies of formation for different isomers, researchers can quantify the energetic consequences of placing substituents in different positions relative to one another. researchgate.net

Biological and Biomedical Research Applications

Antiproliferative and Anticancer Activities

Nitroaromatic compounds, a class to which Methyl 3,4,5-trimethoxy-2-nitrobenzoate belongs, are recognized for their wide spectrum of biological activities, including antineoplastic effects. encyclopedia.pub The presence of both the nitro group and the trimethoxy phenyl moiety suggests a potential for significant bioactivity, as both features are found in various potent anticancer agents.

In vitro Cytotoxicity Against Cancer Cell Lines

Methyl 2-nitro-3,4,5-trimethoxybenzoate has been identified as a potential anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells in vitro. biosynth.com Research into related nitroaromatic and trimethoxyphenyl compounds further supports the potential for this structural class to exhibit significant cytotoxicity against various cancer cell lines.

For instance, derivatives of 3,4,5-trimethoxychalcone have demonstrated potent cytotoxicity against murine acute lymphoblastic leukemia cells and have inhibited the growth of human leukemia cell lines at nanomolar concentrations. nih.gov Similarly, studies on other nitroaromatic compounds, such as N-alkyl-nitroimidazoles, have revealed cytotoxic effects against human breast (MDA-MB-231) and lung (A549) cancer cell lines. benthamopen.comresearchgate.net While these compounds are structurally distinct from this compound, their activity highlights the potential of the nitroaromatic scaffold in cancer research.

CompoundCell LineIC50 / LC50 (µM)Reference
N-methyl-nitroimidazoleMDA-MB-23116.67 ± 2.3 researchgate.net
N-methyl-nitroimidazoleA54917.00 ± 1.7 researchgate.net
N-ethyl-nitroimidazoleMDA-MB-23117.33 ± 2.1 researchgate.net
N-ethyl-nitroimidazoleA54914.67 ± 2.5 researchgate.net
N-propyl-nitroimidazoleMDA-MB-23121.50 ± 4.9 researchgate.net
N-propyl-nitroimidazoleA54919.33 ± 3.2 researchgate.net
N-butyl-nitroimidazoleMDA-MB-23117.00 ± 1.7 researchgate.net
N-butyl-nitroimidazoleA54932.33 ± 3.1 researchgate.net

This table presents the cytotoxic activity of various N-alkyl-nitroimidazole compounds against human cancer cell lines, illustrating the anticancer potential of the broader class of nitroaromatic compounds.

Mechanisms of Action in Cellular Systems

The anticancer effects of compounds structurally related to this compound are often attributed to their ability to interfere with critical cellular processes, leading to cell death and the inhibition of tumor growth.

Apoptosis Induction: A key mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Benzoic acid derivatives have been shown to retard cancer cell growth by triggering apoptosis through the activation of caspases, such as caspase-3. nih.gov The generation of reactive oxygen species (ROS) is often a precursor to apoptosis. researchgate.netmdpi.com The metabolic reduction of nitroaromatic compounds can produce reactive intermediates that lead to oxidative stress and subsequent apoptotic cell death. nih.govnih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disruption of this cycle can prevent cancer cell proliferation. Compounds containing the 3,4,5-trimethoxyphenyl group have been observed to cause cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov For example, certain 3,4,5-trimethoxychalcones induce mitotic arrest by interfering with microtubule assembly. nih.gov Other related benzoic acid derivatives have been found to induce cell-cycle arrest at the G1 phase. nih.gov This suggests that derivatives of this compound could potentially halt the proliferation of cancer cells by disrupting cell cycle progression.

Reactive Oxygen Species (ROS) Production: The metabolism of nitroaromatic compounds is a known source of reactive oxygen species. nih.govnih.gov While cancer cells often have higher basal levels of ROS compared to normal cells, a significant further increase in ROS can be toxic, leading to DNA damage, protein oxidation, and ultimately, cell death through apoptosis. mdpi.comnih.gov The nitro group of this compound can undergo metabolic reduction, potentially generating superoxide (B77818) anions and other reactive species that contribute to its anticancer activity. nih.gov

Structure-Activity Relationships of this compound Derivatives in Anticancer Research

The specific arrangement of functional groups on an aromatic ring is critical for its biological activity. In derivatives of this compound, both the nitro group and the three methoxy (B1213986) groups are expected to play crucial roles in any observed anticancer effects.

The 3,4,5-trimethoxyphenyl ring is a key structural feature in several potent antitubulin agents, including colchicine (B1669291) and combretastatin (B1194345) A-4. Chalcones containing this moiety have been shown to bind to the colchicine site on tubulin, leading to microtubule destabilization and mitotic arrest. nih.gov This indicates that the trimethoxy substitution pattern is highly favorable for interactions with biological targets involved in cell division.

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. nih.gov The presence and position of nitro groups are critical for the activity of many bioactive molecules. encyclopedia.pubresearchgate.net In many cases, the nitro group acts as a prodrug feature, requiring metabolic reduction to exert its cytotoxic effect. nih.gov The alkylating properties of some nitroaromatic compounds, particularly those with a good leaving group at the benzylic position, are also linked to their mechanism of action. nih.gov Therefore, modifications to the ester group or other positions on the benzoate (B1203000) ring of this compound would likely result in derivatives with a wide range of potencies and potentially different mechanisms of action.

Antimicrobial and Antibacterial Activities

Nitroaromatic compounds have a long history of use as antimicrobial agents, forming the basis for several important antibiotics and antiparasitic drugs. encyclopedia.pubencyclopedia.pub This class of compounds is known for its activity against a variety of microorganisms, including anaerobic bacteria and parasites. nih.gov

Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)

The broad class of nitroaromatic compounds displays activity against both Gram-positive and Gram-negative bacteria. encyclopedia.pub For example, nitrated pyrrolomycins have proven effective against Pseudomonas aeruginosa (Gram-negative) and Staphylococcus aureus (Gram-positive). encyclopedia.pub While specific data for this compound is not widely available, the general efficacy of related compounds suggests potential for antibacterial action. The effectiveness of these compounds is often linked to the presence of bacterial enzymes capable of reducing the nitro group. encyclopedia.pub

Compound ClassExample OrganismGram StainReference
Nitrated PyrrolomycinsStaphylococcus aureusPositive encyclopedia.pub
Nitrated PyrrolomycinsPseudomonas aeruginosaNegative encyclopedia.pub
4-nitro-1,2-phenylendiamine complexesStreptococcus mutansPositive encyclopedia.pub
Nitrated BenzothiazolesPseudomonas aeruginosaNegative encyclopedia.pub
NitrofurantoinEscherichia coliNegative encyclopedia.pub
NitrofurantoinStaphylococcus aureusPositive encyclopedia.pub

This table provides examples of the antibacterial activity of different classes of nitroaromatic compounds against Gram-positive and Gram-negative bacteria.

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for nitroaromatic compounds is dependent on the reductive bioactivation of the nitro group. encyclopedia.pubnih.gov This process is typically catalyzed by nitroreductase enzymes present in susceptible microorganisms. encyclopedia.pub

The reduction of the nitro group proceeds through several steps, generating highly reactive intermediates. Initially, a one-electron reduction forms a nitro radical anion. nih.gov In anaerobic environments, this can be further reduced to nitroso and hydroxylamine (B1172632) species. encyclopedia.pub These intermediates are toxic to the cell and can covalently bind to and damage critical macromolecules, including DNA, leading to nuclear damage and cell death. encyclopedia.pub The reduction process can also lead to the formation of reactive oxygen species, such as superoxide, which contributes to oxidative stress within the bacterial cell. encyclopedia.pubnih.gov Furthermore, the metabolism of some nitroaromatic antibiotics can release reactive nitrogen species like nitric oxide (NO), which have their own antimicrobial effects. nih.govresearchgate.net This multi-faceted mechanism, initiated by the reduction of the nitro group, underlies the potent antimicrobial activity of this class of compounds.

Other Reported Biological Activities

Potential as an Intermediate for EGFR Inhibitors and Other Pharmaceutical Compounds

This compound is recognized within the chemical and pharmaceutical industries as a key intermediate in organic synthesis. cymitquimica.combuyersguidechem.com Its molecular structure, featuring a substituted benzene (B151609) ring, makes it a viable building block for more complex molecules. Chemical suppliers list it as an intermediate for custom synthesis, and its synthesis from 3,4,5-trimethoxybenzoic acid is a documented process. ontosight.aiscribd.com

While the broader class of nitrobenzoates and trimethoxybenzoates are precursors to various pharmaceuticals, specific synthetic pathways originating from this compound to final drug products, such as Epidermal Growth Factor Receptor (EGFR) inhibitors, are not detailed in the available scientific literature. However, its classification suggests it is designed for use in the synthesis of pharmaceutical agents and other fine chemicals. guidechem.com

Antioxidant and Anti-inflammatory Properties

Direct experimental studies detailing the antioxidant and anti-inflammatory properties of this compound are not prominently available in peer-reviewed literature. The parent molecular family, methyl 3,4,5-trimethoxybenzoate (B1228286) and its derivatives, are noted for possessing antioxidant and free-radical scavenging properties. researchgate.net However, the introduction of a nitro group at the C-2 position of the benzene ring significantly alters the electronic and steric properties of the molecule, meaning the bioactivity of the parent compound cannot be directly extrapolated to its nitro-derivative. Further research is required to determine if this compound retains or modifies these potential antioxidant or anti-inflammatory effects.

Investigation of Enzymatic Interactions (e.g., with 2-nitroreductase NbaA)

While information on the interaction of this specific compound with 2-nitroreductase NbaA is absent from the literature, its potential interactions with other enzymes have been explored through computational studies. An in-silico screening of a library of phenolic compounds, including this compound, predicted its binding affinity against a panel of human protein targets. biorxiv.org

The study suggested that the compound exhibits considerable interactions with a select group of enzymes. biorxiv.org These predicted interactions are summarized in the table below.

Enzyme ClassSpecific Enzyme Target
KinasesRAF1, Dual-specificity protein kinase CLK4
ProteaseMatrix metalloproteinase-9 (MMP9)
OxidoreductaseMonoamine oxidase B
EraserDeacetylase NAD-dependent Sirtuin 2

These computational predictions suggest potential pathways for the compound's biological activity, although they require confirmation through experimental in vitro or in vivo assays. biorxiv.org

Pharmacological and Toxicological Assessment

In vitro and In vivo Pharmacodynamic Studies

The pharmacodynamic profile of this compound has been partially investigated in preliminary in vitro research. As part of a larger effort to identify new agents for skin cancer treatment, the compound was included in a library of 35 phenolic compounds screened for potential antiproliferative activity against cutaneous melanoma (SK-MEL-28) and non-melanoma (SCC-12) skin cancer cell lines. biorxiv.org

This screening represents an initial step in assessing its potential as an anticancer agent. biorxiv.org However, the study focused on the two most active compounds for further mechanistic investigation, and the specific efficacy and potency of this compound were not detailed. biorxiv.org There are no available in vivo pharmacodynamic studies for this compound in the reviewed literature.

Preliminary Toxicological Profiles and Safety Considerations

Preliminary toxicological information for this compound is derived from safety data sheets provided by chemical suppliers. The compound is described as a solid at room temperature. cymitquimica.com Handling requires caution due to its potential to cause irritation and other harmful effects upon exposure. ontosight.ai

The primary identified hazards are summarized below.

Hazard TypeDescription
Skin Irritation May cause irritation upon contact with skin. ontosight.ai
Eye Irritation May cause serious eye irritation. ontosight.ai
Inhalation May cause respiratory irritation if inhaled. ontosight.ai
Ingestion May be harmful if ingested. ontosight.ai

Due to the presence of nitro groups in its structure, safe handling and storage protocols are recommended to avoid risks. ontosight.ai No comprehensive toxicological studies, such as LD50 values or long-term exposure effects, are currently available in the public domain.

Potential Advanced Applications in Materials Science and Industrial Chemistry

Role as a Precursor or Intermediate in Specialty Chemical Production

The most significant potential application of Methyl 3,4,5-trimethoxy-2-nitrobenzoate lies in its role as an intermediate in the synthesis of complex specialty chemicals, particularly in the pharmaceutical and agrochemical industries. Aromatic nitro compounds are foundational building blocks in organic synthesis, primarily because the nitro group can be readily and selectively reduced to an amine (NH2) group. nih.gov This transformation is a pivotal step in the synthesis of a vast array of dyes, pharmaceuticals, and other fine chemicals. google.com

The reduction of the nitro group on this compound would yield Methyl 2-amino-3,4,5-trimethoxybenzoate. This resulting aniline (B41778) derivative, with its multiple functional groups, becomes a versatile precursor for constructing more complex molecular architectures.

A compelling case for its utility can be drawn from its non-nitrated analog, Methyl 3,4,5-trimethoxybenzoate (B1228286), which is a key intermediate in the production of several important pharmaceuticals. nih.gov For instance, it is a primary raw material for the anxiolytic drug Trimetozine and the antibacterial agent Trimethoprim. wikipedia.orgnih.govnih.gov The synthesis of these drugs relies on the trimethoxybenzene moiety provided by the precursor.

Furthermore, a structurally similar nitroaromatic compound, Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, serves as a crucial intermediate in a novel synthesis of Gefitinib, an anticancer drug. nih.govmdpi.com In this synthetic pathway, the nitro group is reduced to an amine using powdered iron in acetic acid, a standard method for this type of chemical conversion. nih.govmdpi.com This amine then participates in a cyclization reaction to form the core quinazoline (B50416) structure of the drug. nih.gov This example strongly suggests that this compound could similarly serve as a precursor to novel pharmacologically active compounds, where the 2-amino-3,4,5-trimethoxybenzoate core is desired.

The following table summarizes the established applications of key analogous compounds, highlighting the potential pathways for this compound.

Precursor CompoundResulting Specialty ChemicalApplication Area
Methyl 3,4,5-trimethoxybenzoateTrimetozinePharmaceutical (Anxiolytic) wikipedia.orgmedkoo.com
Methyl 3,4,5-trimethoxybenzoateTrimethoprimPharmaceutical (Antibacterial) nih.govyoutube.comdrugbank.com
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateGefitinibPharmaceutical (Anticancer) nih.govmdpi.com
Methyl 3-methyl-2-nitrobenzoate2-amino-5-chloro-N,3-dimethylbenzamideAgrochemical / Pharmaceutical google.com

Formulation of Advanced Materials with Specific Functionalities

The unique combination of electron-donating methoxy (B1213986) groups and a strongly electron-withdrawing nitro group on the benzene (B151609) ring gives this compound properties that could be exploited in the formulation of advanced materials. Aromatic nitro compounds have a long history of use as intermediates in the synthesis of pigments and dyes. mdpi.com The specific substitution pattern on this molecule could be tuned through chemical modification to create novel chromophores for specialized applications.

Moreover, derivatives of trimethoxybenzene are known to be used in formulating specialty polymers and resins. The presence of multiple functional groups on the this compound molecule offers several handles for polymerization or for grafting onto existing polymer backbones. This could be used to impart specific functionalities, such as altering the refractive index, improving thermal stability, or enhancing UV absorption capabilities.

Catalysis and Reaction Engineering

While the direct use of this compound as a catalyst is not established, its derivatives hold significant potential in the field of catalysis and reaction engineering.

The reactivity of the aromatic ring, influenced by its substituents, could allow this compound or its simple derivatives to act as reagents or components in specific organic transformations. The electron-withdrawing nature of the nitro and ester groups deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr) reactions, potentially allowing for the replacement of the nitro group or other substituents under specific conditions.

A more promising application lies in the development of novel catalytic systems based on derivatives of this compound. As previously mentioned, the reduction of the nitro group yields Methyl 2-amino-3,4,5-trimethoxybenzoate. This resulting aniline derivative is an excellent candidate for use as a ligand in coordination chemistry.

The amino group and the adjacent methoxy oxygen atoms can act as coordination sites for a variety of transition metals, forming stable chelate complexes. Such metal complexes are at the heart of many homogeneous catalysts. For example, ligands derived from aminophenols (structurally related to the amino-derivative of this compound) are used to create catalysts for various organic reactions. jocpr.com The synthesis of Schiff base ligands, often through the condensation of an amine with an aldehyde, is a common strategy for producing versatile ligands that can be coordinated with metals like cobalt, nickel, and copper to form catalytically active complexes. jocpr.comignited.injconsortium.com

Therefore, the amino derivative of this compound could serve as a scaffold for a new class of ligands. The electronic properties of these ligands, and thus the reactivity of the resulting metal catalysts, could be finely tuned by the presence of the three methoxy groups on the aromatic ring. These novel catalytic systems could find applications in a wide range of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Future Research Directions and Outlook

Unexplored Reactivity and Derivatization Pathways

The chemical functionality of Methyl 3,4,5-trimethoxy-2-nitrobenzoate is ripe for the exploration of novel transformations and the synthesis of complex derivatives. The primary reactive sites—the nitro group, the ester, and the aromatic ring itself—offer multiple avenues for derivatization.

Nitro Group Reduction: The selective reduction of the nitro group to an amine is a cornerstone transformation that would yield Methyl 2-amino-3,4,5-trimethoxybenzoate. This aniline (B41778) derivative is a critical precursor for the synthesis of heterocycles, amides, and sulfonamides. Future research could focus on developing chemoselective reduction methods that leave the ester group intact, employing catalysts that are both efficient and sustainable.

Ester Group Modification: Hydrolysis of the methyl ester to the corresponding carboxylic acid (3,4,5-trimethoxy-2-nitrobenzoic acid) provides a handle for further functionalization, such as the formation of amides, acid chlorides, or other esters. These derivatives could exhibit unique biological activities or serve as monomers for polymerization.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions. Investigating the displacement of a methoxy (B1213986) group or potentially another substituent under various conditions could lead to novel, highly functionalized aromatic compounds that are otherwise difficult to synthesize.

Cyclization Reactions: The vicinal arrangement of the amino group (after reduction) and the ester group could be exploited for intramolecular cyclization reactions to form various heterocyclic systems, such as benzoxazinones or quinazolinones, which are common scaffolds in medicinal chemistry.

Targeted Drug Design and Development

The structural motifs present in this compound are pertinent to medicinal chemistry, making it an attractive scaffold for targeted drug design.

The trimethoxyphenyl group is a well-known pharmacophore found in various bioactive compounds. For instance, the antibacterial drug Trimethoprim features a similar trimethoxybenzyl moiety. This suggests that derivatives of this compound could be explored for antimicrobial activity.

Furthermore, the compound itself has been identified as a potential anticancer agent. biosynth.com Research indicates it may inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. biosynth.com This initial finding warrants significant further investigation. Future work should focus on:

Lead Optimization: Synthesizing a library of analogues by modifying the ester and exploring substitutions on the aromatic ring to improve potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Studies: Elucidating the precise binding mode with EGFR and investigating downstream signaling effects to confirm its mechanism of action. biosynth.com

Broad-Spectrum Screening: Evaluating the compound and its derivatives against a wider panel of cancer cell lines and other therapeutic targets, such as kinases and tubulin, to uncover new therapeutic applications. The compound serves as an intermediate in the synthesis of pharmaceuticals with potential anti-inflammatory and analgesic properties. chemimpex.com

A summary of potential drug design applications is presented in the table below.

Therapeutic AreaPotential TargetResearch Focus
Oncology Epidermal Growth Factor Receptor (EGFR)Lead optimization, mechanism of action studies, screening against diverse cancer cell lines. biosynth.com
Infectious Diseases Dihydrofolate Reductase (DHFR) or other bacterial targetsSynthesis of Trimethoprim-like analogues, antimicrobial screening.
Inflammation Cyclooxygenase (COX) or other inflammatory mediatorsDevelopment of novel anti-inflammatory agents based on the core scaffold. chemimpex.com

Advanced Materials Applications and Nanotechnology Integration

While primarily explored for its biological potential, the electronic and structural features of this compound suggest future applications in materials science. Nitroaromatic compounds are used as synthetic intermediates in the production of dyes and polymers. aiinmr.com

Derivatives of this compound could be designed as building blocks for advanced materials:

Conductive Polymers: The corresponding amino derivative, Methyl 2-amino-3,4,5-trimethoxybenzoate, is a substituted aniline. Polyaniline is a well-known conducting polymer, and the incorporation of highly functionalized monomers like this could be used to tune the electronic properties, solubility, and processability of the resulting polymers.

Organic Dyes and Pigments: The chromophoric nitro group, combined with the auxochromic methoxy groups, forms a classic "push-pull" electronic system. Derivatization could lead to the development of novel dyes with specific absorption and emission properties for use in textiles, organic electronics, or as sensors.

Nanotechnology: Self-assembly of carefully designed derivatives could lead to the formation of nanostructured materials. For example, amphiphilic derivatives could form micelles or vesicles for drug delivery applications. The integration of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also be explored to create materials with tailored porosity and functionality for catalysis or gas storage.

Integrated Computational and Experimental Approaches for Deeper Understanding

To accelerate the discovery and optimization of new applications for this compound, a synergistic approach combining computational modeling and experimental work is essential.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the molecule's properties. As has been done for the related compound methyl 3-nitrobenzoate, DFT can be used to calculate molecular structures, rotational energy barriers, and vibrational spectra. researchgate.net Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic routes.

Molecular Docking and Dynamics: In the context of drug design, computational docking simulations can predict how derivatives of the compound bind to therapeutic targets like EGFR. biosynth.com Molecular dynamics simulations can then be used to assess the stability of these interactions over time, helping to prioritize the synthesis of the most promising candidates.

Predictive Modeling for Materials: Computational methods can also be used to predict the electronic and optical properties of polymers or dyes derived from the parent compound, enabling the in-silico design of materials with desired characteristics before undertaking resource-intensive laboratory synthesis.

Sustainable Synthesis and Environmental Considerations

Future research must also address the synthesis and environmental impact of this compound and its derivatives.

Green Synthesis: Traditional nitration methods often use a mixture of concentrated nitric and sulfuric acids, which generates significant acidic waste. aiinmr.com Future work should focus on developing greener synthetic protocols. This could include the use of solid acid catalysts or alternative nitrating agents, such as using acetic anhydride (B1165640) in place of sulfuric acid, which can improve reaction selectivity and reduce environmental pollution. google.com The synthesis of the precursor, Methyl 3,4,5-trimethoxybenzoate (B1228286), can be achieved from gallic acid. medchemexpress.comekb.eg More efficient, one-step syntheses from gallic acid have been developed to shorten production cycles and reduce waste compared to older two-step methods. google.com

Environmental Fate and Biodegradation: Nitroaromatic compounds are a class of chemicals that can be environmental contaminants due to their widespread use and potential toxicity. nih.govnih.govresearchgate.net They can be persistent pollutants in soil and water. researchgate.net Therefore, understanding the environmental fate of this compound is crucial. Studies on the biodegradation of related compounds, such as 2-nitrobenzoate (B253500) by bacterial strains like Arthrobacter sp., show that microorganisms can break down these molecules. nih.gov Future research should investigate the potential for microbial degradation of this compound, identify the metabolic pathways involved, and explore the potential for using such microbes in bioremediation strategies for contaminated sites.

Q & A

Q. What are the established synthetic routes for Methyl 3,4,5-trimethoxy-2-nitrobenzoate, and how are reaction conditions optimized?

The compound is commonly synthesized via two pathways:

  • Esterification : Reacting 3,4,5-trimethoxybenzoic acid with methanol under acidic conditions .
  • Reduction of nitro groups : this compound can be synthesized by reducing a precursor nitro compound using diisobutylaluminum hydride (DIBAH) in toluene at −50 °C .
    Methodological Insight : Optimize reaction yield by controlling temperature (e.g., low-temperature conditions for DIBAH reduction to prevent side reactions) and using anhydrous solvents to minimize hydrolysis.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Provides definitive structural confirmation. For example, a study reported a density of 1.91 g/cm³ and refinement parameters (R = 0.028, wR = 0.069) using SHELXL .
  • NMR spectroscopy : Identifies functional groups (e.g., methoxy, nitro, and ester groups).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₃NO₇, theoretical MW 283.08) .

Q. How is purity assessed and maintained during synthesis?

  • Chromatographic methods : Use HPLC or TLC with UV detection to monitor reaction progress and isolate pure fractions.
  • Recrystallization : Employ solvents like ethanol or dichloromethane/hexane mixtures to achieve ≥95% purity, as reported in commercial-grade specifications .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic data?

  • Refinement protocols : Use SHELXL for small-molecule refinement. Key parameters include minimizing R-factors (e.g., R = 0.028) and validating thermal displacement parameters .
  • Handling twinned data : Apply the TWIN command in SHELXL to refine structures from twinned crystals, common in nitro-aromatic compounds due to planar symmetry .

Q. What strategies address contradictions in crystallographic or spectroscopic data?

  • Cross-validation : Compare X-ray data with computational models (e.g., DFT-optimized geometries) to resolve bond-length or angle discrepancies.
  • Multi-method analysis : Correlate NMR chemical shifts with crystallographic torsion angles to confirm conformer stability .

Q. How is this compound utilized in designing bioactive molecules?

  • Antitumor applications : The compound serves as a precursor for synthesizing nitrobenzofuran derivatives. For example, coupling with substituted nitrosalicylaldehydes yields potential melanoma inhibitors .
  • Methodological note : Optimize biological activity by modifying the nitro group’s electronic properties via substituent variation (e.g., electron-withdrawing groups enhance reactivity) .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Side reactions : Nitro group reduction under high-temperature conditions may produce undesired amines. Use controlled reductants (e.g., DIBAH) and low temperatures (−50 °C) .
  • Purification bottlenecks : Implement column chromatography with gradient elution to separate polar byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.